molecular formula C7H12O3 B12356072 2-((1S,3R)-3-hydroxycyclopentyl)aceticacid

2-((1S,3R)-3-hydroxycyclopentyl)aceticacid

Cat. No.: B12356072
M. Wt: 144.17 g/mol
InChI Key: IKGUMJUGKJCELW-NTSWFWBYSA-N
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Description

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid is an organic compound characterized by a cyclopentane ring with a hydroxyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid typically involves the following steps:

    Cyclopentane Derivative Formation: The initial step involves the formation of a cyclopentane derivative with the desired stereochemistry. This can be achieved through various methods, including asymmetric synthesis or chiral resolution.

    Hydroxylation: The cyclopentane derivative is then hydroxylated to introduce the hydroxyl group at the desired position. This step can be performed using reagents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be achieved through esterification followed by hydrolysis or direct carboxylation using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid moiety can be reduced to an alcohol or aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride, while amination can be performed using ammonia or amines in the presence of a catalyst.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Formation of cyclopentanol or cyclopentanal.

    Substitution: Formation of halogenated or aminated cyclopentane derivatives.

Scientific Research Applications

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

2-((1S,3R)-3-hydroxycyclopentyl)acetic acid can be compared with other similar compounds, such as:

    Cyclopentanol: Lacks the acetic acid moiety, making it less versatile in chemical reactions.

    Cyclopentanecarboxylic Acid:

    Cyclopentanone: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties and reactivity.

The uniqueness of 2-((1S,3R)-3-hydroxycyclopentyl)acetic acid lies in its combination of a hydroxyl group and an acetic acid moiety on a cyclopentane ring, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-[(1S,3R)-3-hydroxycyclopentyl]acetic acid

InChI

InChI=1S/C7H12O3/c8-6-2-1-5(3-6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

InChI Key

IKGUMJUGKJCELW-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)O)O

Canonical SMILES

C1CC(CC1CC(=O)O)O

Origin of Product

United States

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